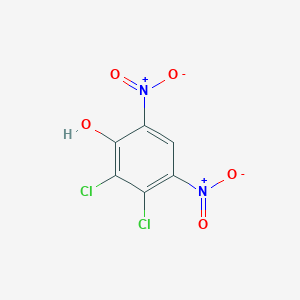
2,3-Dichloro-4,6-dinitrophenol
Cat. No. B8495585
M. Wt: 252.99 g/mol
InChI Key: NJOGBEJNDBBDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05399768
Procedure details


A 100 mL round-bottomed flask with stir bar is charged with 10 milliliters (mL) of liquid ammonia and 5.6 grams (g) (0.050 mol) of potassium t-butoxide. The resulting mixture is refluxed at -33° C. under a dry ice/acetone condenser and a nitrogen atmosphere. A solution of 2.4 g (0.010 mol) 1,2-dichloro-3,5-dinitrobenzene and 1.1 g (1.1 eq.) of 90% t-butyl hydroperoxide in 30 mL of N-methylpyrrolidinone is added dropwise over approximately 1 hour to the agitated refluxing liquid ammonia reaction mixture. Upon completion of the addition, the dry ice/acetone condenser is removed and the ammonia is allowed to evaporate under a stream of dry nitrogen. The crude 2,3-dichloro-4,6-dinitrophenol is isolated by pouring the reaction mixture into 50 mL of aqueous hydrochloric acid, extracted with ethyl acetate and the organic solvents evaporated under reduced pressure (15 mm). The yield of the product is 2.2 g (89%). This product is of sufficient purity to be used without further refinement.
[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
N.CC(C)([O-:5])C.[K+].[Cl:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[C:11]([N+:18]([O-:20])=[O:19])[C:10]=1[Cl:21].C(OO)(C)(C)C>CN1CCCC1=O>[Cl:8][C:9]1[C:10]([Cl:21])=[C:11]([N+:18]([O-:20])=[O:19])[CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[C:14]=1[OH:5] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
liquid
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-33 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
A 100 mL round-bottomed flask with stir bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dry ice/acetone condenser is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate under a stream of dry nitrogen
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
